molecular formula C30H25BrN2O5 B11533446 2-ethoxy-4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

2-ethoxy-4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

Cat. No.: B11533446
M. Wt: 573.4 g/mol
InChI Key: XCDCJAUILSJVDJ-UZWMFBFFSA-N
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Description

2-ETHOXY-4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 4-BROMOBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxy-diphenylacetamido group, and a bromobenzoate moiety. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 4-BROMOBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Ethoxy Group:

    Synthesis of the Hydroxy-Diphenylacetamido Group: This step involves the formation of the hydroxy-diphenylacetamido moiety through a series of reactions, including amide bond formation and hydroxylation.

    Coupling with 4-Bromobenzoate: The final step involves coupling the synthesized intermediate with 4-bromobenzoate under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

2-ETHOXY-4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 4-BROMOBENZOATE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4’- (2-hydroxyethoxy)-2-methylpropiophenone
  • 4-Hydroxy-2-quinolones

Uniqueness

2-ETHOXY-4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 4-BROMOBENZOATE is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity, stability, and biological activity.

Properties

Molecular Formula

C30H25BrN2O5

Molecular Weight

573.4 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C30H25BrN2O5/c1-2-37-27-19-21(13-18-26(27)38-28(34)22-14-16-25(31)17-15-22)20-32-33-29(35)30(36,23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-20,36H,2H2,1H3,(H,33,35)/b32-20+

InChI Key

XCDCJAUILSJVDJ-UZWMFBFFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)OC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)OC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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